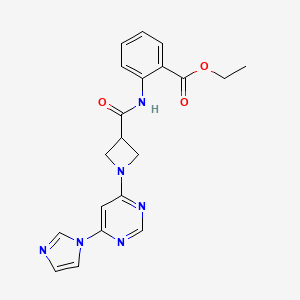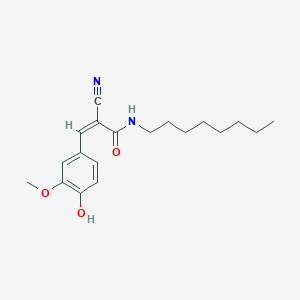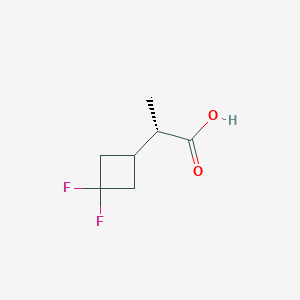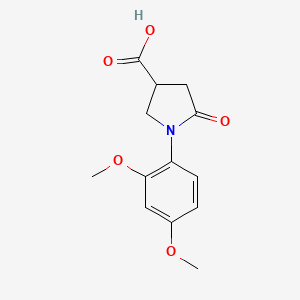
1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The 2,4-dimethoxyphenyl group is a common motif in organic chemistry, known for its electron-donating properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as pyrazoline derivatives have been synthesized for their biological and pharmacological activities . Another related compound, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, were synthesized based on a dithiolopyrrolone scaffold .
Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, related compounds such as pyrazoline derivatives have shown a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Aplicaciones Científicas De Investigación
Crystal Engineering and Supramolecular Assemblies
1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has applications in crystal engineering, as seen in studies of supramolecular assemblies. One study involved the synthesis and characterization of complexes using single-crystal X-ray diffraction, revealing insights into the formation of host-guest systems and molecular tapes in these assemblies (Arora & Pedireddi, 2003).
Construction of Metal-Organic Frameworks
This compound also plays a role in constructing metal-organic frameworks (MOFs). A study highlighted the synthesis of non-interpenetrated cationic frameworks using a tetracarboxylic acid and pyridine-based linkers, demonstrating the modification of pore sizes and selective gas adsorption (Sen et al., 2014).
Medicinal Chemistry and Antimicrobial Activity
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for biological activities, including antimicrobial properties. A study synthesized novel bicyclic thiohydantoin fused to pyrrolidine compounds, exploring their structural characterization and antimicrobial activity (Nural et al., 2018).
Photoreleasable Protecting Group for Carboxylic Acids
Another significant application is as a photoreleasable protecting group for carboxylic acids. Research on 2,5-dimethylphenacyl chromophore, a photoremovable protecting group, showed efficient intramolecular hydrogen abstraction and the potential for use in photolysis (Klan et al., 2000).
Polymer Synthesis
The compound is also relevant in the synthesis of polymers. A study on the preparation of hyperbranched aromatic polyimides from a precursor derived from 3,5-dimethoxyphenol illustrated its role in polymer science (Yamanaka et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-9-3-4-10(11(6-9)19-2)14-7-8(13(16)17)5-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNQXFPGGPZDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

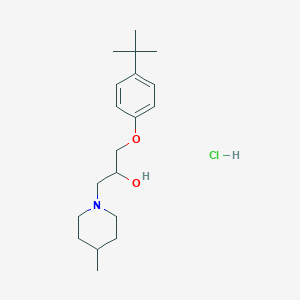

![1-(2,3-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2860872.png)
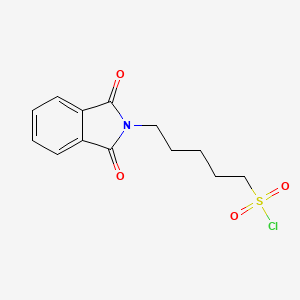
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2860874.png)
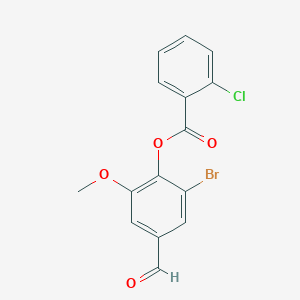

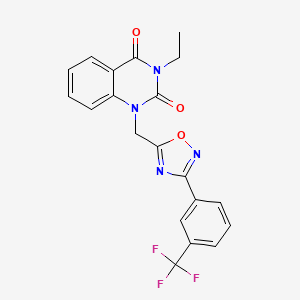
![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)
![3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2860883.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)
